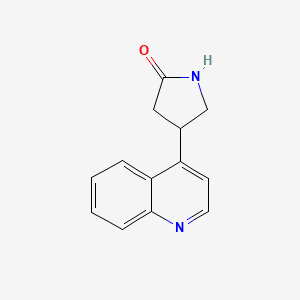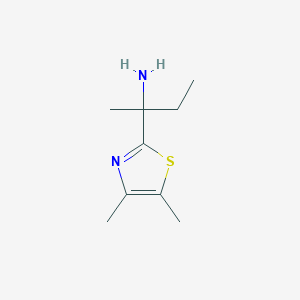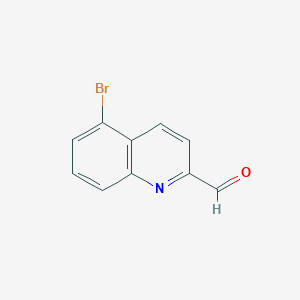
2-Iodo-4-methyl-1-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methyl-1-phenylbenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1-phenylbenzene typically involves the iodination of 4-methyl-1-phenylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst such as iodine monochloride.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of halogen exchange reactions, where a brominated precursor is treated with iodine in the presence of a copper catalyst, is also common .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in Suzuki or Ullmann coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 4-methyl-1-phenylbenzene derivatives.
Oxidation: Formation of 4-methylbenzoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Iodo-4-methyl-1-phenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-1-phenylbenzene in chemical reactions involves the activation of the aromatic ring by the iodine substituent. This activation facilitates electrophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1-methyl-4-phenylbenzene
- 2-Bromo-4-methyl-1-phenylbenzene
- 2-Chloro-4-methyl-1-phenylbenzene
Uniqueness
2-Iodo-4-methyl-1-phenylbenzene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its brominated or chlorinated analogs. This increased reactivity makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C13H11I |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
2-iodo-4-methyl-1-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
XQSQLYXZCUCCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)


![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)


![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)

![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
